molecular formula C7H13N3O2S B2920961 Pyrazol-5-amine, 4-tert-butylsulfonyl- CAS No. 1036033-16-5

Pyrazol-5-amine, 4-tert-butylsulfonyl-

Cat. No.: B2920961
CAS No.: 1036033-16-5
M. Wt: 203.26
InChI Key: FSZOEVOVCQDFNK-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. vulcanchem.commdpi.com Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged scaffold" in drug discovery. mdpi.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The structural versatility of the pyrazole nucleus allows for the synthesis of a diverse library of compounds with tailored electronic and steric properties, making it a highly attractive framework for medicinal chemists. vulcanchem.com This adaptability has led to the incorporation of the pyrazole motif in numerous commercially successful pharmaceuticals.

Importance of Sulfonyl Functionalities in Contemporary Organic Synthesis and Molecular Design

The sulfonyl group (-SO2-) is a powerful and versatile functional group in modern organic synthesis and molecular design. Its unique physicochemical properties, including its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor, make it a valuable component in the construction of complex molecules. researchgate.net In medicinal chemistry, the incorporation of a sulfonyl moiety can significantly influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. researchgate.net Sulfonamides, a key class of sulfonyl-containing compounds, are present in a wide range of therapeutic agents, highlighting the group's importance in the development of new drugs. Furthermore, sulfonyl groups serve as important intermediates and directing groups in a variety of organic transformations.

Rationale for Investigating the 4-tert-butylsulfonyl-Pyrazol-5-amine Chemical System

The specific chemical architecture of 4-tert-butylsulfonyl-Pyrazol-5-amine, which combines the pyrazole core with a tert-butylsulfonyl group at the 4-position and an amine group at the 5-position, provides a strong rationale for its investigation. The electron-withdrawing sulfonyl group at the C4 position is expected to modulate the electronic properties of the pyrazole ring, influencing its reactivity and the basicity of the adjacent amine group. The bulky tert-butyl group introduces significant steric hindrance, which can direct the regioselectivity of further reactions and influence the conformational preferences of the molecule.

The 5-amino-4-sulfonyl pyrazole framework is of particular interest in pharmaceutical research. The sulfonyl group can act as a mimic of the transition state of enzymatic reactions, suggesting potential applications as enzyme inhibitors, such as protease or kinase inhibitors. vulcanchem.com The amino group provides a convenient handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures and the exploration of structure-activity relationships. The combination of these features makes 4-tert-butylsulfonyl-Pyrazol-5-amine a promising building block for the discovery of novel therapeutic agents.

Overview of Academic Research Scope and Methodological Framework

Academic research into 4-tert-butylsulfonyl-Pyrazol-5-amine and related 4-sulfonylated pyrazol-5-amines generally encompasses several key areas. The primary focus is often on the development of efficient and scalable synthetic methodologies. This includes the exploration of novel reaction pathways, optimization of reaction conditions, and the expansion of substrate scope.

A significant aspect of the research involves the thorough characterization of the synthesized compounds. A suite of analytical techniques is typically employed to confirm the structure and purity of the target molecule. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the N-H stretch of the amine and the symmetric and asymmetric stretches of the sulfonyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound.

X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to determine the three-dimensional structure of the molecule in the solid state.

Furthermore, the research scope often extends to the investigation of the compound's potential applications. In the context of medicinal chemistry, this involves screening for biological activity against various targets, such as kinases or other enzymes. This can involve both in vitro enzymatic assays and cell-based assays to assess potency and cellular effects. Computational studies, such as molecular docking, may also be employed to predict and rationalize the binding of the compound to its biological target.

Detailed Research Findings

While specific academic publications solely focused on 4-tert-butylsulfonyl-Pyrazol-5-amine are not extensively available in the public domain, information from chemical suppliers and the broader literature on related compounds allows for a composite understanding of its properties and synthesis.

Synthetic Methodologies

The synthesis of 4-sulfonylated pyrazol-5-amines can be approached through several synthetic strategies. Based on analogous reactions, two primary routes for the preparation of 4-tert-butylsulfonyl-Pyrazol-5-amine can be proposed:

MethodKey ReagentsGeneral ConditionsPotential AdvantagesPotential Challenges
Direct SulfonylationA suitable 5-aminopyrazole precursor, tert-butylsulfonyl chloride ((CH₃)₃CSO₂Cl), and a base (e.g., triethylamine).Typically carried out in an inert solvent like dichloromethane (B109758) at or near room temperature.Potentially a straightforward, one-step process from a readily available starting material.Controlling regioselectivity can be challenging; potential for N-sulfonylation as a side reaction.
Cyclization of a Sulfonylated PrecursorA β-ketonitrile containing a tert-butylsulfonyl group and hydrazine (B178648).Condensation reaction, often heated in a suitable solvent like ethanol (B145695).Can provide good control over the substitution pattern of the resulting pyrazole.The synthesis of the sulfonylated β-ketonitrile precursor may require multiple steps.

A recent silver-catalyzed cascade reaction of 1,2-diaza-1,3-dienes with sulfinate salts has also been reported as an efficient method for synthesizing 5-amino-4-sulfonyl pyrazoles, offering a novel approach to this class of compounds. researchgate.net

Physicochemical and Spectroscopic Data

Based on available data for 4-tert-butylsulfonyl-Pyrazol-5-amine, the following properties can be summarized: vulcanchem.com

Solubility: The compound is expected to have moderate solubility in polar aprotic solvents such as DMSO and DMF, with limited solubility in water due to the hydrophobic tert-butyl group.

Thermal Stability: The presence of the sulfonyl moiety is anticipated to confer good thermal stability.

Key spectroscopic features would include: vulcanchem.com

TechniqueExpected Key Signals
¹H NMRA singlet for the nine protons of the tert-butyl group, a singlet for the proton at the C3 position of the pyrazole ring, and a broad singlet for the two protons of the amine group.
IRA characteristic N-H stretching vibration for the amine group and strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylsulfonyl-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-7(2,3)13(11,12)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZOEVOVCQDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butylsulfonyl Pyrazol 5 Amine and Its Analogs

General Synthetic Routes to Pyrazol-5-amine Derivatives

The construction of the pyrazol-5-amine scaffold is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches typically involve the condensation of a hydrazine (B178648) source with a three-carbon building block containing appropriate functional groups to facilitate cyclization.

Reactions Involving β-Ketonitriles and Hydrazines

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. vulcanchem.commdpi.com This reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring system. vulcanchem.commdpi.com

The reaction is generally robust and tolerates a wide variety of substituents on both the β-ketonitrile and the hydrazine, allowing for the synthesis of a diverse library of pyrazol-5-amine derivatives. The regioselectivity of the cyclization can be influenced by the nature of the substituents and the reaction conditions.

Synthesis from Malononitrile (B47326) and its Derivatives

Malononitrile and its derivatives serve as valuable precursors for the synthesis of various pyrazole (B372694) structures, including 5-aminopyrazoles. The reaction of malononitrile dimer with hydrazine hydrate, for instance, has been reported to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. beilstein-journals.org The reactivity of the methylene (B1212753) group in malononitrile derivatives allows for condensation reactions with various electrophiles, expanding the scope of accessible pyrazole analogs. Three-component reactions involving malononitrile, an aldehyde, and a hydrazine are also utilized to construct the pyrazole ring in a single step. researchgate.net

Miscellaneous Established Synthetic Pathways for 5-Aminopyrazoles

Beyond the classical methods involving β-ketonitriles and malononitrile, several other synthetic strategies have been developed for the preparation of 5-aminopyrazoles. These include the treatment of active methylene compounds like ethyl cyanoacetate (B8463686) with hydrazonoyl halides in the presence of a base. vulcanchem.commdpi.com Another approach involves the cyclization of thioacetals of malononitrile with hydrazine, which proceeds with the loss of a methylthio group. vulcanchem.commdpi.com The versatility of these methods allows for the introduction of a wide range of functional groups onto the pyrazole core, catering to the specific needs of the target molecule.

Strategies for Introducing the Sulfonyl Moiety at the Pyrazole C4-Position

The introduction of a sulfonyl group at the C4 position of the pyrazole ring is a key step in the synthesis of 4-tert-butylsulfonyl-pyrazol-5-amine. This can be achieved either by functionalizing a pre-formed pyrazole ring or by incorporating the sulfonyl group into one of the precursors before the cyclization reaction.

Direct C-H Functionalization Approaches on Pyrazole Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. While direct C-H sulfonylation of pyrazoles at the C4 position is an area of ongoing research, related methodologies provide a proof of concept. For instance, palladium-catalyzed direct C-H functionalization has been successfully employed for the alkenylation of pyrazoles. nih.gov The direct sulfonylation of anilines using sulfinate salts under photoredox catalysis highlights the potential for similar transformations on electron-rich heterocyclic systems like 5-aminopyrazoles. derpharmachemica.com The electron-donating nature of the amino group at the C5 position would likely activate the C4 position towards electrophilic attack, making direct sulfonation a plausible synthetic route.

A direct sulfonation approach for a related compound is summarized in the table below.

MethodReagentsSolventTemperature (°C)Yield (%)
Direct sulfonation(CH₃)₃CSO₂Cl, Et₃NCH₂Cl₂2558–72

Cyclization Reactions with Precursors Bearing Sulfonyl Groups

An alternative and often more regioselective strategy involves the use of precursors that already contain the desired sulfonyl group. This approach ensures the placement of the sulfonyl moiety at the C4 position during the ring-forming step. One such method is the reaction of a β-ketosulfone with a hydrazine. The general principle of pyrazole synthesis from 1,3-dicarbonyl compounds and their analogs suggests that a β-ketosulfone could react with hydrazine to yield the corresponding 4-sulfonylpyrazole.

Another viable precursor is a malononitrile derivative bearing a sulfonyl group at the central carbon. For instance, 2-(tert-butylsulfonyl)malononitrile could, in principle, react with hydrazine to directly form 4-tert-butylsulfonyl-pyrazol-3,5-diamine, which could then be further functionalized if necessary.

A potential oxidative coupling approach is outlined in the following table.

MethodReagentsSolventTemperature (°C)Yield (%)
Oxidative couplingCuI, TBHP, (CH₃)₃CSO₂NHNH₂EtOH5045–63

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of substituted pyrazoles is highly dependent on the precise control of reaction conditions to maximize product yield and ensure high regioselectivity. Key parameters that are frequently optimized include solvent, temperature, catalysts, and the stoichiometry of reactants.

Traditional methods for pyrazole synthesis often involve the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. nih.gov The choice of solvent can significantly influence the reaction's outcome. For instance, studies have shown that using aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in an acidic medium can lead to better yields and higher regioselectivity compared to conventional reactions in polar protic solvents like ethanol (B145695). nih.gov This is particularly true for the reaction of aryl hydrazine hydrochlorides with 1,3-diketones, where selectivity can improve from equimolar mixtures of regioisomers in ethanol to a 98:2 ratio in favor of the desired isomer in N,N-dimethylacetamide. nih.gov

Temperature is another critical factor. A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and N-tosyl-pyrazoles. nih.gov By simply adjusting the reaction temperature, the process can be steered towards the desired product in moderate to excellent yields without the need for transition-metal catalysts or oxidants. nih.gov For example, a gram-scale synthesis of a 3,5-diphenyl-1H-pyrazole derivative was achieved with a 93% yield in ethanol at 95 °C. nih.gov

The use of flow chemistry offers enhanced control over reaction parameters, leading to faster, safer, and more reproducible syntheses. galchimia.com In a two-stage flow synthesis of pyrazoles from acetophenones, the optimization of temperature and residence time was crucial. The first step, forming an enaminone intermediate, was optimized at 170 °C with a 10-minute residence time. galchimia.com This continuous setup allows for rapid optimization and can accommodate conditions not easily achievable in batch chemistry. galchimia.com

Catalysts also play a pivotal role. While many syntheses proceed under acidic or basic conditions, various catalysts, including nano ZnO, L-proline, and ionic liquids, have been employed to improve reaction efficiency, particularly in multi-component reactions. researchgate.net

The table below summarizes the optimization of various parameters for pyrazole synthesis.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

Parameter Condition 1 Outcome 1 Condition 2 Outcome 2 Reference
Solvent Ethanol Equimolar regioisomers N,N-Dimethylacetamide 98:2 regioselectivity nih.gov
Temperature Lower Temperature Favors N-tosyl-pyrazole 95 °C Favors pyrazole (up to 95% yield) nih.gov
Catalyst None (Thermal) Standard reaction rates Nano ZnO / L-proline Improved yields in MCRs researchgate.net

| Methodology | Batch Chemistry | Standard process | Flow Chemistry | Faster, safer, higher yields | galchimia.com |

Stereoselective Synthesis and Application of Chiral Auxiliaries in Pyrazole Chemistry

The development of asymmetric methods for synthesizing chiral pyrazole derivatives is of significant interest, particularly for applications in medicinal chemistry. One of the most effective strategies involves the use of chiral auxiliaries. numberanalytics.com These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. numberanalytics.com

A notable example in pyrazole chemistry is the use of tert-butanesulfinamide as a chiral auxiliary. rsc.orgrsc.org This approach has been successfully applied to the asymmetric synthesis of novel pyrazole derivatives that act as potent PDE4 inhibitors. rsc.orgrsc.org The synthesis involves several key steps:

Preparation of a Chiral Sulfinimine : The process begins with the condensation of a chiral tert-butanesulfinamide (either the (R)- or (S)-enantiomer) with an aldehyde to form a chiral sulfinimine. rsc.orgrsc.org

Stereoselective Addition : A nucleophile, such as 4-picolyl lithium, is added to the chiral sulfinimine. The bulky tert-butanesulfinyl group directs the addition to one face of the C=N double bond, establishing the desired stereocenter. rsc.orgrsc.org

Further Transformations : Following the stereoselective addition and subsequent removal of the sulfinyl group, the resulting chiral amine is transformed into a cis-type enaminone. rsc.orgrsc.org

Pyrazole Ring Formation : The final pyrazole ring is constructed through N-amination of the enaminone followed by dehydro-cyclization. rsc.orgrsc.org

The reactivity of pyrazolin-5-ones has also been exploited for the asymmetric synthesis of highly functionalized pyrazole derivatives using both organocatalysts and metal catalysts. rwth-aachen.de These methods often involve the nucleophilic addition of the pyrazolin-5-one to various electrophiles, where the catalyst and its chiral ligands control the stereochemical outcome. rwth-aachen.de

Table 2: Application of Chiral Auxiliaries in Pyrazole Synthesis

Chiral Auxiliary Key Reaction Step Stereochemical Outcome Application Reference
(R)- or (S)-tert-butanesulfinamide Addition of 4-picolyl lithium to a chiral sulfinimine High diastereoselectivity Synthesis of chiral PDE4 inhibitors rsc.orgrsc.org

Green Chemistry Principles in the Synthesis of 4-tert-butylsulfonyl-Pyrazol-5-amine

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical synthetic routes. researchgate.netnih.gov

Alternative Solvents and Solvent-Free Conditions: A primary focus of green pyrazole synthesis is the replacement of hazardous organic solvents. researchgate.net Water and ethanol, or aqueous ethanol mixtures, have emerged as preferred green solvents. nih.govacs.org Multi-component reactions (MCRs) for synthesizing pyrazole derivatives have been successfully carried out in water, offering advantages like short reaction times, excellent yields, and the elimination of toxic solvents. researchgate.netacs.org Solvent-free synthesis, often facilitated by grinding or neat reaction conditions, represents another important green strategy that reduces waste and simplifies product isolation. researchgate.netnih.gov

Energy-Efficient Methodologies: Microwave irradiation and ultrasound assistance are two key technologies that align with green chemistry principles by enhancing reaction rates and reducing energy consumption. nih.govnih.gov

Microwave-assisted synthesis accelerates reactions by directly interacting with polar molecules, leading to significantly shorter reaction times and often increased yields compared to conventional heating. nih.gov For example, a four-component synthesis of pyrano[2,3-c]pyrazoles was achieved efficiently using microwave irradiation in an eco-friendly water-ethanol solvent system. nih.gov

Ultrasound-assisted synthesis utilizes acoustic cavitation to promote reactions. A four-component reaction to produce dihydropyrano[2,3-c] pyrazoles at room temperature in an aqueous medium was catalyzed by cyanuric acid and 1-methyl imidazole (B134444) under ultrasound irradiation, demonstrating an efficient and simple operational procedure. researchgate.net In another example, the synthesis of pyrano[2,3-c]pyrazole derivatives using a Mn/ZrO2 catalyst under ultrasonication in aqueous ethanol yielded 98% of the product in just 10 minutes, compared to 83% yield in 1 hour via conventional methods. nih.gov

Multi-component Reactions (MCRs): MCRs are inherently green as they combine multiple reactants in a single pot to form a complex product, thereby maximizing atom economy and step economy. nih.gov This approach reduces the number of synthetic steps, minimizes the need for purification of intermediates, and consequently decreases waste generation. nih.gov The one-pot synthesis of various pyrazole-fused heterocycles often employs MCR strategies under green conditions. nih.govacs.org

The table below compares conventional and green synthetic methods for pyrazole derivatives.

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyrazoles

Green Approach Technique/Reagent Advantages Conventional Method Reference
Benign Solvents Water, Ethanol Non-toxic, renewable, readily available Organic solvents (e.g., DMF, Toluene) researchgate.netnih.gov
Energy Efficiency Microwave Irradiation Shorter reaction times, increased yields Conventional reflux/heating nih.govnih.gov
Energy Efficiency Ultrasound Sonication Room temperature reactions, rapid, high yields (98% in 10 min) Conventional stirring (83% in 1 h) researchgate.netnih.gov

| Atom Economy | Multi-component Reactions | One-pot synthesis, reduced waste, step economy | Step-wise synthesis with intermediate isolation | nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylsulfonyl Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and spatial relationships of atoms within the 4-tert-butylsulfonyl-Pyrazol-5-amine molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 4-tert-butylsulfonyl-Pyrazol-5-amine, the spectrum is characterized by distinct signals corresponding to the different proton-containing groups. In a typical deuterated solvent like DMSO-d₆, the tert-butyl group is expected to present as a sharp singlet due to the magnetic equivalence of its nine protons. The amine group protons would likely appear as a broader singlet, and the lone proton on the pyrazole (B372694) ring would also be a singlet.

Experimental data reported for this compound align with these expectations, showing a singlet at approximately 1.42 ppm for the tert-butyl group, a singlet at 6.12 ppm for the pyrazole C3-H, and a singlet at 7.85 ppm for the two protons of the amino group. vulcanchem.com

Table 1: ¹H NMR Spectral Data for 4-tert-butylsulfonyl-Pyrazol-5-amine

Chemical Shift (δ) ppm Multiplicity Integration Assignment
1.42 Singlet 9H -C(CH₃)₃
6.12 Singlet 1H Pyrazole C3-H
7.85 Singlet 2H -NH₂

Solvent: DMSO-d₆, Frequency: 400 MHz

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For 4-tert-butylsulfonyl-Pyrazol-5-amine, five distinct signals are anticipated: two for the pyrazole ring carbons (C3, C4, and C5), one for the quaternary carbon of the tert-butyl group, and one for the methyl carbons of the tert-butyl group. The carbon attached to the sulfonyl group (C4) and the carbon bearing the amino group (C5) would be significantly influenced by these substituents. Based on analyses of similar pyrazole structures, the pyrazole carbons would appear in the aromatic region, while the aliphatic carbons of the tert-butyl group would be found upfield.

Table 2: Predicted ¹³C NMR Spectral Data for 4-tert-butylsulfonyl-Pyrazol-5-amine

Predicted Chemical Shift (δ) ppm Assignment
~23 -C(CH₃)₃
~60 -C(CH₃)₃
~100-110 Pyrazole C3
~135-145 Pyrazole C4
~150-160 Pyrazole C5

Note: These are estimated values based on general principles and data from related structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. In this molecule, with its isolated spin systems, significant COSY correlations are not expected, which in itself is a useful structural clue.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the ¹H signal at 6.12 ppm to the pyrazole C3 carbon and the ¹H signal at 1.42 ppm to the tert-butyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C4 of the pyrazole ring. The pyrazole C3-H proton would show correlations to C4 and C5 of the pyrazole ring, confirming the ring structure and substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A NOESY spectrum could show spatial proximity between the pyrazole C3-H and the protons of the amino group, providing conformational information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For 4-tert-butylsulfonyl-Pyrazol-5-amine (C₇H₁₃N₃O₂S), the calculated exact mass would be confirmed with a very low margin of error (typically < 5 ppm).

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) would likely involve:

Loss of the tert-butyl group ([M+H - 57]⁺), resulting in a prominent fragment.

Cleavage of the sulfonyl group.

Fragmentations characteristic of the pyrazole ring structure.

Analysis of these fragments allows for a piece-by-piece confirmation of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of 4-tert-butylsulfonyl-Pyrazol-5-amine would display several key absorption bands.

The amine group (-NH₂) is typically identified by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. A reported spectrum indicates a strong N-H stretch at 3340 cm⁻¹. vulcanchem.com The sulfonyl group (-SO₂) characteristically shows strong asymmetric and symmetric stretching bands. Other important vibrations would include C-H stretches from the tert-butyl group and C=N/C=C stretches from the pyrazole ring.

Table 3: Key FTIR Absorption Bands for 4-tert-butylsulfonyl-Pyrazol-5-amine

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3340 N-H Stretch Amine (-NH₂)
~2960 C-H Stretch tert-Butyl
~1600 C=N/C=C Stretch Pyrazole Ring
~1320 Asymmetric S=O Stretch Sulfonyl (-SO₂)

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds, providing a critical validation of a molecule's empirical formula. thermofisher.com This analytical method quantitatively determines the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), within a pure sample. eltra.comthermofisher.com The experimental results are then compared against the theoretical values calculated from the proposed molecular structure. A close agreement between the "found" and "calculated" percentages serves as strong evidence for the compound's elemental composition and purity. researchgate.net

For 4-tert-butylsulfonyl-Pyrazol-5-amine, the proposed molecular formula is C₇H₁₃N₃O₂S. Based on this formula, the theoretical elemental composition has been calculated. The validation of this formula is accomplished by subjecting a purified sample of the compound to combustion analysis. In this process, the sample is combusted in a stream of oxygen, converting the elements into simple gaseous products (CO₂, H₂O, N₂, and SO₂). eltra.compragolab.cz These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD), to determine the precise amount of each element present. thermofisher.com

The theoretically calculated elemental percentages for the proposed structure are presented in the table below. Experimental validation requires that the values obtained from analysis fall within a narrow margin of these theoretical figures, typically ±0.4%, to confirm the empirical formula and rule out the presence of significant impurities. researchgate.net For related pyrazole derivatives, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, published research shows a close correlation between the calculated (C 59.99%; H 6.20%; N 21.52%) and found (C 60.36%; H 6.42%; N 21.88%) values, illustrating the practical application of this validation step.

Table 1: Elemental Analysis Data for 4-tert-butylsulfonyl-Pyrazol-5-amine

Element Symbol Theoretical % Experimental % (Found)
Carbon C 41.36% To be determined
Hydrogen H 6.45% To be determined
Nitrogen N 20.67% To be determined
Sulfur S 15.77% To be determined
Oxygen O 15.74% By difference

Note: The molecular formula is C₇H₁₃N₃O₂S, with a molecular weight of 219.27 g/mol . The experimental values are determined via combustion analysis.

Ultimately, the successful alignment of experimental data with these calculated values is an indispensable component of the comprehensive spectroscopic and structural characterization of 4-tert-butylsulfonyl-Pyrazol-5-amine.

Mechanistic Investigations of 4 Tert Butylsulfonyl Pyrazol 5 Amine Chemical Reactivity

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reactivity of 4-tert-butylsulfonyl-pyrazol-5-amine is governed by the interplay between the nucleophilic amino group and the electron-deficient pyrazole (B372694) ring. Several reaction pathways can be proposed based on reactions of analogous compounds.

Reactions at the Amino Group: The exocyclic amino group is a primary site for reactions with electrophiles. Due to the deactivating effect of the adjacent sulfonyl group on the ring, reactions such as acylation, sulfonylation, and condensation are expected to occur preferentially at the 5-amino position. scirp.orgmdpi.com For instance, in a condensation reaction with an aldehyde or ketone, the initial step would involve the nucleophilic attack of the amino group on the carbonyl carbon, leading to a hemiaminal intermediate . Subsequent dehydration would yield a Schiff base (imine) , a key intermediate for further functionalization. mdpi.com

Oxidative Coupling: Pyrazol-5-amines are known to undergo oxidative dehydrogenative coupling reactions, often catalyzed by metals like copper, to form azo compounds (dimers linked by a -N=N- bond) or fused heterocyclic systems. nih.govmdpi.com The reaction likely proceeds through a radical cation intermediate generated by the oxidation of the pyrazol-5-amine. The specific products formed would depend on the reaction conditions and the precise nature of the catalyst and oxidant used.

Electrophilic Substitution on the Ring: While the C4 position is the typical site for electrophilic attack in many 5-aminopyrazoles due to activation by the amino group, the presence of the bulky and strongly deactivating tert-butylsulfonyl group at this position renders it sterically hindered and electronically poor. beilstein-archives.org Therefore, electrophilic substitution at C4 is highly unlikely. Any potential electrophilic attack on the ring would be directed to the less-hindered C3 position, though this would still be a kinetically disfavored process compared to reactions at the amino group. The key intermediate in such a hypothetical reaction would be a resonance-stabilized cationic sigma complex, often referred to as a Wheland intermediate .

Analysis of the Influence of Substituents on Reaction Selectivity and Kinetics

The selectivity and kinetics of reactions involving 4-tert-butylsulfonyl-pyrazol-5-amine are dominated by the electronic properties of its two key substituents.

5-Amino Group: As a powerful π-electron donating group, the amino substituent strongly activates the pyrazole ring towards electrophilic attack, primarily at the C4 position. It also increases the basicity of the ring's pyridine-like nitrogen (N2).

4-tert-butylsulfonyl Group: This is a potent electron-withdrawing group (EWG) that functions through a strong negative inductive (-I) and negative mesomeric (-M) effect. Its influence is profound:

Deactivation of the Ring: It significantly reduces the electron density of the pyrazole ring, counteracting the activating effect of the amino group. This deactivation makes electrophilic substitution on the ring kinetically slower compared to pyrazoles bearing electron-donating groups. nih.gov

Reduced Nucleophilicity: The nucleophilicity of the C4 position is drastically diminished, effectively blocking it as a site for electrophilic attack.

Reduced Basicity: The sulfonyl group lowers the basicity of both the exocyclic amino group and the ring nitrogens, which can affect their ability to act as nucleophiles or be protonated in acidic media.

The net result of these competing effects is that the reaction selectivity is shifted away from the pyrazole ring and towards the 5-amino group. Reactions at the amino group, such as N-acylation or N-sulfonylation, would proceed as the primary pathway. The steric bulk of the tert-butyl moiety on the sulfonyl group may also play a role by sterically hindering the approach of reagents to the C4 and C5 positions.

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
-NH₂ (Amino)C5Strongly Activating (Electron-Donating)Increases nucleophilicity of the ring (especially C4) and the amino group itself.
-SO₂C(CH₃)₃ (tert-butylsulfonyl)C4Strongly Deactivating (Electron-Withdrawing)Decreases electron density of the entire ring, reduces basicity of N atoms and the amino group, and blocks C4 from electrophilic attack.

Studies on Tautomerism and Isomerization Processes within the Pyrazole Ring System

Substituted pyrazoles are known to exist as a mixture of tautomers, and the position of the equilibrium is sensitive to the nature of substituents and the solvent. nih.govmdpi.com For 4-tert-butylsulfonyl-pyrazol-5-amine, two principal prototropic tautomers can be considered: the 5-amino-1H-pyrazole form and the 5-imino-4,5-dihydro-1H-pyrazole form.

The relative stability of these tautomers is dictated by electronic factors. The 5-amino form benefits from the aromaticity of the pyrazole ring. The strong electron-withdrawing sulfonyl group at C4 would likely further stabilize this aromatic system by delocalizing electron density. In contrast, the 5-imino tautomer disrupts the ring's aromaticity. Computational studies on related pyrazolone (B3327878) systems have shown that the amino tautomer is often significantly more stable than its imino counterpart, and this preference is enhanced by solvents. nih.gov It is therefore highly probable that the 5-amino tautomer is the predominant, if not exclusive, form for this compound in most conditions.

The solvent can also play a critical role in tautomeric equilibrium. nih.gov Polar, protic solvents can stabilize specific tautomers through hydrogen bonding with either the amino group or the ring nitrogens. Conversely, in nonpolar solvents, pyrazole derivatives can self-associate through hydrogen bonds, forming dimers or trimers, which can also influence the favored tautomeric form. fu-berlin.demdpi.com

Role of Catalysis and Solvent Effects in Chemical Transformations

The choice of catalyst and solvent is paramount in controlling the outcome of reactions involving substituted pyrazoles.

Catalysis:

Acid Catalysis: Multicomponent reactions and condensations involving pyrazol-5-amines often employ Brønsted acids like p-toluenesulfonic acid (p-TsOH) to activate electrophiles (e.g., aldehydes) and catalyze cyclization steps. scirp.orgnih.gov

Base Catalysis: Reactions that require enhanced nucleophilicity of the amino group, such as N-sulfonylation, typically use a non-nucleophilic base like triethylamine (B128534) (Et₃N) to deprotonate the substrate. mdpi.com

Metal Catalysis: As mentioned, copper(I) and copper(II) salts are effective catalysts for oxidative coupling reactions of pyrazol-5-amines, facilitating the formation of N-N or C-N bonds. nih.govmdpi.com The choice of ligand can be crucial for achieving high yields in these transformations.

Solvent Effects: The solvent can dramatically influence reaction rates and selectivity by stabilizing intermediates, affecting tautomeric equilibria, and determining catalyst solubility and activity.

In studies on the oxidative coupling of pyrazol-5-amines, solvents like dichloromethane (B109758) (CH₂Cl₂) and toluene (B28343) have been found to be superior to more polar solvents like DMF or protic solvents like ethanol (B145695) (EtOH). nih.govmdpi.com

The use of aprotic dipolar solvents like DMSO can sometimes lead to different reaction pathways, as observed in some iodine-mediated syntheses where DMSO can act as a C1 source. nih.gov

The tautomeric distribution of pyrazoles can be highly solvent-dependent, which in turn affects which site of the molecule is most reactive. nih.gov

Reaction TypeTypical CatalystCommon SolventsReference Example
N-SulfonylationTriethylamine (Base)Acetonitrile (B52724) (CH₃CN)Synthesis of N-tosylbenzenesulfonamide mdpi.com
Oxidative Coupling (Azo)CuI (Metal)CH₂Cl₂Formation of azopyrroles nih.gov
Domino Cyclizationp-TsOH (Acid)DMFSynthesis of pyrazolo-fused heterocycles nih.gov
DimerizationCu(OAc)₂ (Metal)TolueneSynthesis of pyrazole-fused pyridazines mdpi.com

Computational Support for Proposed Reaction Mechanisms (e.g., Transition State Calculations)

Given the limited experimental data on 4-tert-butylsulfonyl-pyrazol-5-amine, computational chemistry serves as an indispensable tool for predicting its reactivity and elucidating potential reaction mechanisms. researchgate.neteurasianjournals.com

Density Functional Theory (DFT): DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311+G(d,p), are widely employed to investigate pyrazole chemistry. nih.govresearchgate.net These methods can be used to:

Determine the ground-state geometries and relative energies of reactants, products, and potential tautomers.

Calculate the electronic properties, such as atomic charges and molecular orbital energies (HOMO-LUMO), which provide insight into the molecule's nucleophilic and electrophilic sites. researchgate.net

Model the entire potential energy surface of a proposed reaction pathway.

Transition State (TS) Calculations: A critical aspect of mechanistic investigation is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating a TS computationally and confirming it has exactly one imaginary vibrational frequency allows for the determination of the activation energy (Ea) of a reaction step, which is crucial for understanding reaction kinetics. researchgate.netscm.com For a reaction involving 4-tert-butylsulfonyl-pyrazol-5-amine, TS calculations could be used to compare the energy barriers for competing pathways, such as reaction at the amino group versus electrophilic attack on the ring, thereby providing theoretical validation for the predicted selectivity.

Solvation Models: To better simulate real-world reaction conditions, calculations can incorporate a solvent environment using implicit models like the Polarizable Continuum Model (PCM). nih.gov This approach accounts for the bulk electrostatic effects of the solvent, leading to more accurate predictions of reaction energetics and tautomeric equilibria in solution.

Computational Chemistry and Theoretical Analysis of 4 Tert Butylsulfonyl Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. mdpi.com For 4-tert-butylsulfonyl-Pyrazol-5-amine, these calculations provide a quantitative description of its molecular orbitals and charge distribution, which are key determinants of its chemical reactivity and interaction potential.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 4-tert-butylsulfonyl-Pyrazol-5-amine, the HOMO is expected to be predominantly localized on the electron-rich pyrazole (B372694) ring and the amino group, which are nucleophilic centers. The electron-withdrawing tert-butylsulfonyl group would significantly lower the energy of the LUMO, localizing it primarily around the sulfonyl moiety and the C4 position of the pyrazole ring, which are the electrophilic centers. Theoretical calculations would quantify these energy levels and the energy gap, providing insight into the molecule's kinetic stability and its propensity to engage in chemical reactions. youtube.com

Table 1: Theoretical Frontier Molecular Orbital Properties This table presents hypothetical calculated values for FMO analysis to illustrate the concept.

Parameter Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

In 4-tert-butylsulfonyl-Pyrazol-5-amine, the MEP map would show significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring and the amino group. These sites are susceptible to electrophilic attack and are capable of acting as hydrogen bond acceptors. Conversely, regions of high positive potential would be located around the hydrogen atoms of the amino group, identifying them as primary sites for nucleophilic attack and as hydrogen bond donors. researchgate.net The tert-butyl group, being nonpolar, would exhibit a neutral potential (green). This detailed charge landscape is crucial for understanding non-covalent interactions, particularly in the context of drug design.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For 4-tert-butylsulfonyl-Pyrazol-5-amine, key rotatable bonds exist between the pyrazole ring and the sulfur atom of the sulfonyl group, as well as between the sulfur atom and the tert-butyl group.

Exploring the molecule's potential energy surface allows for the identification of stable conformers (local minima) and the transition states that connect them. This analysis reveals the molecule's flexibility and the preferred three-dimensional structures it adopts. The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy conformation is essential, as it often represents the most likely bioactive conformation for receptor binding. nih.gov

Table 2: Theoretical Relative Energies of Possible Conformers This table shows hypothetical data from a conformational analysis, illustrating the relative stability of different spatial arrangements.

Conformer Dihedral Angle (C4-S-C-H) Relative Energy (kcal/mol) Stability
1 60° 0.00 Global Minimum
2 180° 1.5 Local Minimum
3 -60° 1.8 Local Minimum

In Silico Molecular Design Principles and Ligand-Receptor Interaction Prediction (focus on theoretical models of interaction)

In silico molecular design uses computational methods to predict how a molecule might interact with a biological target, such as a protein receptor. nih.gov The electronic and structural information derived from quantum chemical calculations and conformational analysis for 4-tert-butylsulfonyl-Pyrazol-5-amine serves as the foundation for these predictions.

Theoretical models of ligand-receptor interactions can be built using molecular docking simulations. Based on the analyses in previous sections, 4-tert-butylsulfonyl-Pyrazol-5-amine possesses key features for molecular recognition:

Hydrogen Bond Donors: The amino group (-NH2).

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring.

Hydrophobic/Steric Bulk: The tert-butyl group.

These features suggest that the molecule could bind to a receptor's active site through a combination of hydrogen bonds and hydrophobic interactions. For instance, in a hypothetical kinase inhibitor model, the pyrazole-amine moiety could form hydrogen bonds with the hinge region of the ATP-binding site, a common interaction pattern for pyrazole-based inhibitors. nih.govresearchgate.net The tert-butylsulfonyl group could then occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Studies

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations model the movements and interactions of all atoms in the system, including the ligand, the receptor, and surrounding solvent molecules, by solving Newton's equations of motion.

For 4-tert-butylsulfonyl-Pyrazol-5-amine, an MD simulation could be used to:

Assess the stability of the predicted binding pose obtained from docking.

Analyze the flexibility of the ligand within the binding site.

Identify key intermolecular interactions (like hydrogen bonds) and their persistence over time.

Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor.

By simulating the dynamic behavior, MD provides critical insights into the stability and strength of the ligand-receptor complex, which are essential for rational drug design. researchgate.net

Table 3: Compounds Mentioned

Compound Name
4-tert-butylsulfonyl-Pyrazol-5-amine

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Tert Butylsulfonyl Pyrazol 5 Amine Derivatives

Strategic Design for Modifications of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offering multiple sites for modification. Strategic alterations to this core structure are fundamental to modulating the physicochemical and pharmacological properties of the resulting derivatives.

The design of novel 4-tert-butylsulfonyl-pyrazol-5-amine derivatives often involves a multifaceted approach to modifying the pyrazole ring. One key strategy is the introduction of various substituents at the N1 and C3 positions, which can significantly impact the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These modifications are typically guided by the desire to enhance binding affinity to a specific biological target, improve selectivity, and optimize pharmacokinetic properties.

The following table outlines potential strategic modifications to the pyrazole ring system and their intended impact:

Modification SiteType of ModificationIntended Impact
N1 Position Alkylation, ArylationLock tautomeric form, introduce steric bulk, modulate lipophilicity
C3 Position Introduction of small alkyl or aryl groupsExplore additional binding pockets, alter electronic properties
C5-Amino Group Acylation, AlkylationModify hydrogen bonding capacity, introduce new functional groups

These strategic modifications allow for a systematic exploration of the chemical space around the 4-tert-butylsulfonyl-pyrazol-5-amine scaffold, paving the way for the identification of derivatives with enhanced academic properties.

Investigation of the tert-Butylsulfonyl Moiety's Impact on Molecular Interactions

The tert-butylsulfonyl group at the C4 position is a defining feature of this class of compounds, exerting a significant influence on their molecular interactions. This bulky and strongly electron-withdrawing group imparts several key characteristics to the molecule.

From a steric perspective, the tert-butyl group introduces significant bulk, which can play a crucial role in orienting the molecule within a binding site. This steric hindrance can either be beneficial, by promoting a specific binding conformation and enhancing selectivity, or detrimental, by preventing access to the target site. The precise impact of this steric bulk is highly dependent on the topology of the specific biological target.

Electronically, the sulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyrazole ring. This can affect the pKa of the ring nitrogens and the C5-amino group, thereby modulating their ability to participate in hydrogen bonding and other non-covalent interactions. The electron-withdrawing nature of the sulfonyl group can also render the pyrazole ring more susceptible to certain chemical reactions, a factor that is important in both synthesis and metabolic stability.

Systematic Variations of Substituents at Pyrazole N1 and C3 Positions

Systematic variation of substituents at the N1 and C3 positions of the pyrazole ring is a cornerstone of SAR studies for this class of compounds. These modifications allow for a detailed probing of the structure-activity landscape and the identification of key structural features required for desired academic properties.

N1 Position: Substitution at the N1 position is a common strategy to explore the impact of modifying the hydrogen-bonding capabilities of the pyrazole ring and to introduce groups that can interact with specific regions of a target binding site. The introduction of small alkyl groups, such as methyl or ethyl, can provide insights into the steric tolerance at this position. Larger aryl or substituted aryl groups can be used to probe for potential pi-stacking or other hydrophobic interactions.

The following table provides examples of systematic variations at the N1 and C3 positions and the rationale behind these changes:

PositionSubstituentRationale for Variation
N1 HUnsubstituted parent compound for baseline activity.
MethylIntroduce small steric bulk and remove H-bond donor capability.
PhenylExplore potential for pi-stacking interactions.
Substituted PhenylModulate electronic properties and explore specific interactions.
C3 HParent compound to assess the effect of substitution.
MethylIntroduce small lipophilic group.
PhenylIntroduce larger aromatic group for potential hydrophobic interactions.
Halogens (Cl, F)Alter electronic properties through inductive effects.

By systematically synthesizing and evaluating compounds with these variations, researchers can build a comprehensive understanding of the SAR for this scaffold.

Correlation between Defined Structural Features and Observed Academic Properties

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the observed academic properties of the compounds, such as theoretical binding affinities and reactivity profiles. This understanding is essential for the rational design of new and improved derivatives.

For 4-tert-butylsulfonyl-pyrazol-5-amine derivatives, several key structural features are expected to correlate with their academic properties:

The presence and nature of the N1-substituent: A strong correlation is often observed between the size and electronic properties of the N1-substituent and the theoretical binding affinity. For example, in some systems, a bulky N1-substituent might be required to fill a specific hydrophobic pocket in the target protein, leading to a higher predicted affinity.

The conformation of the tert-butylsulfonyl group: The rotational freedom around the C4-S bond can lead to different conformations of the tert-butylsulfonyl group. The preferred conformation, and its ability to interact favorably with the target, will directly impact the theoretical binding affinity.

The following table illustrates a hypothetical correlation between structural features and academic properties based on general principles of medicinal chemistry:

Structural FeatureAcademic PropertyHypothetical Correlation
N1-Phenyl substituent Theoretical Binding AffinityIncreased affinity due to potential pi-stacking interactions with aromatic residues in the binding site.
C3-Electron-withdrawing group Reactivity ProfileDecreased reactivity of the C5-amino group towards electrophiles.
Bulky N1-substituent Theoretical Binding AffinityMay increase or decrease affinity depending on the steric constraints of the binding pocket.
Hydrogen bond donor at N1 Theoretical Binding AffinityCan be crucial for anchoring the molecule in the binding site through hydrogen bonding.

It is important to note that these correlations are often complex and can be influenced by multiple factors simultaneously. Computational methods, such as molecular docking and quantum mechanics calculations, are valuable tools for rationalizing these relationships and guiding further molecular design efforts. Through a combination of synthetic chemistry, biological evaluation, and computational modeling, a comprehensive understanding of the SAR for 4-tert-butylsulfonyl-pyrazol-5-amine derivatives can be achieved, facilitating the development of compounds with tailored academic properties.

Exploration of Chemical Transformations and Derivatization of 4 Tert Butylsulfonyl Pyrazol 5 Amine

Amination Reactions and N-Functionalization of the Pyrazole (B372694) Ring

The presence of both an exocyclic primary amine at the C5 position and two endocyclic nitrogen atoms within the pyrazole ring presents rich opportunities for N-functionalization. These reactions are fundamental for introducing diverse substituents that can modulate the molecule's properties.

One common transformation of the 5-amino group is sulfonamidation . For instance, related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine derivatives react with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) to yield pyrazole-based benzenesulfonamides. mdpi.comresearchgate.net This reaction typically proceeds in a solvent like acetonitrile (B52724) at room temperature, affording the N-sulfonated product in high yield. mdpi.comresearchgate.net This approach allows for the incorporation of a sulfonamide group, a well-known pharmacophore, into the pyrazole framework. mdpi.com

Another key strategy is reductive amination . This one-pot, two-step process involves the initial condensation of a pyrazol-5-amine with an aldehyde, like p-methoxybenzaldehyde, to form an N-(5-pyrazolyl)imine intermediate in situ. researchgate.net This intermediate is then reduced without isolation to yield the corresponding N-alkylated amine. researchgate.net This method is efficient and avoids the need to purify the intermediate aldimine, making it a practical approach for introducing substituted benzyl (B1604629) groups onto the exocyclic amine. researchgate.net

Functionalization can also occur at the nitrogen atoms of the pyrazole ring itself. A straightforward approach involves linking the pyrazole to other heterocyclic systems. For example, in the synthesis of energetic materials, a 4-amino-3,5-dinitropyrazole moiety has been connected to a 5-aminotetrazole (B145819) via a methylene (B1212753) bridge, demonstrating a method for N-functionalization that creates larger, more complex structures. mdpi.com Copper-catalyzed cross-coupling reactions have also been developed for the site-selective N-arylation or N-alkylation of pyrazoles with substrates bearing benzylic C-H bonds, highlighting advanced methods for derivatizing the ring nitrogens. nih.gov

Table 1: Examples of N-Functionalization Reactions on Pyrazol-5-amine Analogs
Reaction TypePyrazol-5-amine ReactantReagentsProduct TypeReference
Sulfonamidation3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine4-methylbenzenesulfonyl chloride, triethylamine, acetonitrileN-Tosylbenzenesulfonamide derivative mdpi.comresearchgate.net
Reductive Amination3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine1. p-methoxybenzaldehyde (solvent-free) 2. Reducing agentN-(4-methoxybenzyl) derivative researchgate.net
N-Methylene Bridge FormationAmmonium 4-amino-3,5-dinitropyrazolate1. Chloroiodomethane 2. 5-aminotetrazole, KOH, KI, DMFN-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine mdpi.com

Cycloaddition Reactions and Annulation Strategies Involving the Pyrazole Moiety

While the aromatic nature of the pyrazole ring makes it generally unreactive in classical cycloaddition reactions, annulation strategies that build new rings onto the pyrazole scaffold are valuable for creating fused heterocyclic systems. These strategies often rely on the functional groups attached to the pyrazole core as handles for cyclization.

A notable transformation involving pyrazol-5-amines is their oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.gov In one approach, the reaction simultaneously installs a C-I bond and forms an N=N bond through an intermolecular iodination and oxidation process. nih.gov A related method involves a copper-catalyzed oxidative coupling that directly converts pyrazol-5-amines into azopyrroles. nih.gov Although not a cycloaddition, this represents a significant structural transformation that builds a new functional moiety onto the pyrazole core. The resulting azo compounds can serve as precursors for further derivatization. nih.gov

More conventional annulation can be envisioned by first introducing appropriate functional groups onto the pyrazole. For instance, a halogenated pyrazole could undergo subsequent reactions, such as intramolecular Heck reactions or other palladium-catalyzed cyclizations, to form fused ring systems. Similarly, introducing an alkyne via Sonogashira coupling (see Section 7.4) could enable intramolecular cycloadditions or other ring-closing reactions to construct bicyclic or polycyclic structures incorporating the pyrazole moiety.

Halogenation and Other Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings, including pyrazoles. masterorganicchemistry.com The outcome of such reactions on the 4-tert-butylsulfonyl-pyrazol-5-amine ring is dictated by the electronic nature and directing effects of the existing substituents. The C5-amino group is a strongly activating, ortho-para director, while the C4-sulfonyl group is a strongly deactivating, meta-director.

Given that the C4 position is already substituted, electrophilic attack would be directed to other available positions on the ring, primarily C3. However, the powerful deactivating effect of the sulfonyl group would make traditional EAS reactions challenging.

Despite this, methods for the halogenation of related pyrazol-5-amines have been developed. A metal-free protocol for the halogenation of 3-Aryl-1H-pyrazol-5-amines at the C4 position utilizes N-halosuccinimide (NXS) reagents. dntb.gov.ua This transformation provides an effective route to 4-halogenated pyrazole derivatives in moderate to excellent yields under mild conditions. dntb.gov.ua For the title compound, where C4 is blocked, this reactivity highlights the susceptibility of the pyrazole ring to halogenation, suggesting that under appropriate conditions, substitution at the C3 position might be achievable, albeit likely requiring more forcing conditions due to the deactivating sulfonyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation : The introduction of chlorine, bromine, or iodine onto the aromatic ring, typically using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst, or milder reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). libretexts.orgmsu.edu

Nitration : The substitution of a hydrogen atom with a nitro group (NO₂), usually achieved with a mixture of nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺). msu.edumasterorganicchemistry.com

Sulfonation : The introduction of a sulfonic acid group (SO₃H), accomplished using fuming sulfuric acid (H₂SO₄ + SO₃). msu.edumasterorganicchemistry.com This reaction is often reversible. masterorganicchemistry.com

The feasibility of these reactions on the 4-tert-butylsulfonyl-pyrazol-5-amine scaffold would depend on overcoming the deactivating effect of the sulfonyl group while managing the directing effects of the amine substituent.

Metal-Catalyzed Coupling Reactions for Further Derivatization (e.g., Sonogashira coupling of iodopyrazoles)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural elaboration of the pyrazole scaffold. These reactions typically require a pyrazole functionalized with a halide or triflate, which can then be coupled with a variety of partners.

Following the halogenation of the pyrazole ring as described in Section 7.3, the resulting halopyrazoles become excellent substrates for cross-coupling. The Sonogashira coupling is a prime example, used to couple terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. nih.gov For instance, iodo-substituted azopyrroles, synthesized from pyrazol-5-amines, have been successfully coupled with various terminal alkynes via Sonogashira cross-coupling to generate novel azo compounds with extended conjugation. nih.gov

Other important metal-catalyzed reactions applicable to pyrazole derivatization include:

Suzuki Coupling : The reaction of an organoboron compound with a halide catalyzed by a palladium complex.

Heck Coupling : The coupling of an alkene with a halide or triflate catalyzed by palladium.

Stille Coupling : The palladium-catalyzed coupling of an organostannane with an organic halide. This has been demonstrated in the reaction of 5-tributylstannyl-4-fluoropyrazole with aryl iodides to produce 5-aryl-4-fluoropyrazoles in good yields. researchgate.net

Buchwald-Hartwig Amination : A palladium-catalyzed reaction for forming C-N bonds.

Furthermore, direct C-H activation provides an alternative strategy that avoids pre-functionalization. Copper-catalyzed methods have been reported for the cross-coupling of benzylic C-H bonds with the N-H bonds of pyrazoles, demonstrating a modern approach to forming C-N linkages with high regioselectivity. nih.gov

Table 2: Overview of Potential Metal-Catalyzed Coupling Reactions for Pyrazole Derivatization
Coupling ReactionPyrazolyl SubstrateCoupling PartnerCatalyst System (Typical)Bond Formed
SonogashiraIodo-pyrazoleTerminal AlkynePd complex, Cu(I) salt, BaseC(sp)-C(sp²)
SuzukiHalo-pyrazoleBoronic Acid/EsterPd complex, BaseC(sp²)-C(sp²)
HeckHalo-pyrazoleAlkenePd complex, BaseC(sp²)-C(sp²)
StilleHalo-pyrazoleOrganostannanePd complexC(sp²)-C(sp²)
Buchwald-HartwigHalo-pyrazoleAminePd complex, BaseC(sp²)-N
C-H/N-H CouplingPyrazole (N-H)Benzylic C-H SubstrateCu catalyst, OxidantC(sp³)-N

Synthesis of Hybrid Molecules Incorporating the 4-tert-butylsulfonyl-Pyrazol-5-amine Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The 4-tert-butylsulfonyl-pyrazol-5-amine scaffold is an excellent candidate for incorporation into such hybrid molecules due to its synthetic tractability and established presence in biologically active compounds.

The functional groups on the scaffold—the primary amine and the pyrazole ring nitrogens—serve as convenient attachment points for other molecular fragments.

The 5-amino group can be acylated to link carboxylic acid-containing pharmacophores, such as in the design of hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold. nih.gov It can also be converted into other functional groups that facilitate linkage, such as an azo group for coupling with phenols. nih.gov

The N1 nitrogen of the pyrazole ring is a common site for substitution, allowing the scaffold to be connected to aryl, heteroaryl, or alkyl moieties. This is a key strategy in the synthesis of pyrazole-tetrazole hybrids, where the two heterocyclic rings are linked through various junctions. mdpi.com

Examples of hybrid molecule design that could be adapted for the 4-tert-butylsulfonyl-pyrazol-5-amine scaffold include:

Pyrazole-Sulfonamide Hybrids : As discussed in Section 7.1, the reaction of the 5-amino group with sulfonyl chlorides directly yields pyrazole-sulfonamide hybrids, a class of compounds known for activities such as COX-2 inhibition. mdpi.com

Pyrazole-Thiazole Hybrids : The amino group can be used as a handle to build or attach a thiazole (B1198619) ring, another important pharmacophore in medicinal chemistry. nih.gov

Pyrazole-Azo Hybrids : Diazotization of the 5-amino group followed by coupling with electron-rich aromatic systems, like sterically hindered phenols, can produce azo compounds with potential cytotoxic activity. nih.gov

The synthesis of these hybrid molecules leverages the chemical transformations discussed in the preceding sections to covalently link the pyrazole scaffold to other biologically relevant structures, thereby creating novel chemical entities for therapeutic evaluation.

Potential Applications in Advanced Chemical Research Strictly Excluding Prohibited Elements

Ligand Design in Coordination Chemistry and Metal Complexation Studies

The pyrazole (B372694) nucleus and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with a variety of metal ions. nih.goveiu.edu The subject compound, Pyrazol-5-amine, 4-tert-butylsulfonyl-, is expected to be a versatile ligand. The pyrazole ring itself offers at least two coordination sites through its nitrogen atoms. semanticscholar.orgresearchgate.net

The amine group at the 5-position introduces an additional coordination site, potentially allowing the molecule to act as a bidentate or even a bridging ligand, leading to the formation of polynuclear metal complexes. nih.gov The presence of the bulky tert-butylsulfonyl group at the 4-position is anticipated to exert significant steric influence on the coordination environment around a metal center. This steric hindrance can be strategically employed to control the coordination number and geometry of the resulting metal complexes, potentially leading to the formation of complexes with unusual structural features or enhanced stability.

Furthermore, the electron-withdrawing nature of the sulfonyl group can modulate the electron density on the pyrazole ring, thereby influencing the donor properties of the nitrogen atoms and the strength of the metal-ligand bonds. This electronic tuning is a critical aspect of ligand design, as it can impact the catalytic activity, magnetic properties, and photophysical characteristics of the resulting metal complexes.

Table 1: Potential Coordination Modes of Pyrazol-5-amine, 4-tert-butylsulfonyl-

Coordination ModeDescriptionPotential Impact of Substituents
MonodentateCoordination through one of the pyrazole nitrogen atoms.The tert-butylsulfonyl group can influence the Lewis basicity of the nitrogen atoms.
Bidentate (Chelating)Coordination through a pyrazole nitrogen and the exocyclic amine nitrogen.The bulky tert-butyl group may favor specific chelate ring conformations.
Bidentate (Bridging)Bridging two metal centers using two different donor atoms.Can lead to the formation of coordination polymers or polynuclear clusters.

Catalysis and Organocatalysis Facilitated by Pyrazole Derivatives

Pyrazole derivatives have found utility in both metal-catalyzed and organocatalytic reactions. mdpi.comorientjchem.org The structural features of Pyrazol-5-amine, 4-tert-butylsulfonyl- suggest its potential as a catalyst or a ligand in catalytic systems. In the realm of organocatalysis, the amine group can participate in hydrogen bonding interactions or act as a Brønsted base, while the pyrazole core can also engage in hydrogen bonding.

The electron-withdrawing sulfonyl group can enhance the acidity of the N-H proton of the pyrazole ring, making it a more effective hydrogen bond donor. This cooperative functionality could be exploited in enantioselective transformations. For instance, related pyrazole derivatives have been used in asymmetric Michael additions and other carbon-carbon bond-forming reactions.

As a ligand in transition metal catalysis, the electronic and steric properties of Pyrazol-5-amine, 4-tert-butylsulfonyl- can be fine-tuned to influence the outcome of catalytic reactions. The steric bulk of the tert-butylsulfonyl group could create a specific chiral pocket around a metal center, which is beneficial for asymmetric catalysis. The electron-withdrawing nature of this group can also render the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Chemosensing Applications for Molecular Recognition

The development of chemosensors for the selective detection of ions and molecules is a rapidly growing field of research. Pyrazole-based compounds have emerged as promising scaffolds for the design of fluorescent and colorimetric chemosensors. nih.govrsc.orgresearchgate.net The ability of the pyrazole ring to engage in hydrogen bonding and coordinate with metal ions is central to its application in sensing. nih.gov

Pyrazol-5-amine, 4-tert-butylsulfonyl- possesses key features for chemosensing applications. The amine and pyrazole nitrogens can act as binding sites for specific analytes, such as metal cations or anions. The tert-butylsulfonyl group, with its oxygen atoms, could also participate in analyte recognition. Upon binding of an analyte, changes in the electronic properties of the pyrazole ring could lead to a detectable optical response, such as a change in fluorescence intensity or a color change. The sulfonyl group, in some cases, can be cleaved by specific analytes, leading to a significant change in the fluorescence of the molecule. nih.gov

The design of a chemosensor based on this scaffold would involve the strategic incorporation of a fluorophore or chromophore. The interaction of the target analyte with the pyrazole-based receptor would then modulate the photophysical properties of the signaling unit. The selectivity of the sensor could be tuned by modifying the steric and electronic environment around the binding pocket, to which the tert-butylsulfonyl group would be a key contributor.

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

5-Aminopyrazoles are recognized as valuable building blocks in organic synthesis, serving as precursors for the construction of a wide array of fused heterocyclic systems with potential biological and material applications. beilstein-journals.orgbeilstein-journals.orgmdpi.com The presence of multiple reaction sites in Pyrazol-5-amine, 4-tert-butylsulfonyl- makes it a highly versatile synthetic intermediate.

The amine group at the 5-position is a potent nucleophile and can readily react with various electrophiles. researchgate.net For example, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other related heterocyclic systems. beilstein-journals.orgmdpi.com The pyrazole ring itself can also undergo electrophilic substitution, although the electron-withdrawing sulfonyl group would likely direct substitution to specific positions.

The tert-butylsulfonyl group not only influences the reactivity of the pyrazole ring but can also be a target for chemical modification. For instance, under certain conditions, sulfonyl groups can be displaced or transformed, providing further avenues for synthetic diversification. The combination of the reactive amine group and the tunable electronic properties imparted by the sulfonyl group makes Pyrazol-5-amine, 4-tert-butylsulfonyl- a powerful tool for the synthesis of complex, highly functionalized molecules. mdpi.com These resulting complex structures are of significant interest in medicinal chemistry and materials science. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for Sulfonylated Pyrazol-5-amines

The synthesis of sulfonylated pyrazol-5-amines is a critical area of research, with a continuous drive towards more efficient, selective, and scalable methods. Future efforts are anticipated to focus on several key areas to improve upon existing synthetic routes.

One promising direction is the refinement of one-pot, multi-component reactions. These approaches offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple synthetic steps into a single procedure. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can readily form pyrazoline intermediates, which can then be oxidized in situ to yield highly substituted pyrazoles. oxinst.com The development of such a strategy for Pyrazol-5-amine, 4-tert-butylsulfonyl- would streamline its production.

Furthermore, the exploration of novel catalytic systems is expected to play a pivotal role. Metal-free catalysis and the use of environmentally benign catalysts are gaining traction. For example, the use of tetrabutylammonium bromide (TBAB) as a commercially available and recoverable organic ionic salt has been shown to facilitate the synthesis of pyrazole (B372694) derivatives under solvent-free conditions at room temperature. nih.gov The application of such catalysts could lead to more sustainable and cost-effective synthetic protocols.

The table below outlines potential novel synthetic strategies and their advantages.

Synthetic StrategyKey FeaturesPotential Advantages for Sulfonylated Pyrazol-5-amines
Flow Chemistry Continuous processing in microreactors.Enhanced reaction control, improved safety for handling potentially hazardous reagents, and easier scalability. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, increased yields, and often cleaner reaction profiles. researchgate.net
Ultrasound-Assisted Synthesis Application of ultrasonic waves to promote chemical reactions.Can lead to higher yields and shorter reaction times, particularly in heterogeneous systems. researchgate.netstepscience.com
Catalyst-Free Synthesis Reactions conducted in the absence of a catalyst, often in green solvents like water or ethanol (B145695).Reduced cost, simplified purification, and improved environmental profile. longdom.org

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize synthetic methodologies, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques applied in-situ (within the reaction vessel) are powerful tools for real-time reaction monitoring and are poised to revolutionize the synthesis of complex molecules like Pyrazol-5-amine, 4-tert-butylsulfonyl-.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes based on timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comrsc.orgresearchgate.net The integration of PAT with in-situ spectroscopic tools can provide a wealth of data for process understanding and control.

Key in-situ spectroscopic techniques and their potential applications include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. This technique is particularly useful for following the progress of reactions involving functional group transformations.

In-situ Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is well-suited for monitoring reactions in aqueous media and for analyzing covalent bonds that are weakly active in the infrared spectrum. nih.govresearchgate.netresearchgate.netbeilstein-journals.org It can provide valuable information on the formation of the pyrazole ring and the introduction of the sulfonyl group.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the species present in a reaction mixture, enabling the identification of transient intermediates and the elucidation of reaction mechanisms. longdom.orgst-andrews.ac.ukipb.ptamericanpharmaceuticalreview.comnih.gov Advances in benchtop NMR spectrometers are making this powerful technique more accessible for routine reaction monitoring. ipb.pt

The data generated from these in-situ techniques can be used to build kinetic models of the reaction, identify rate-determining steps, and optimize reaction conditions for improved yield, purity, and efficiency.

Integrated Computational and Experimental Approaches for Rational Molecular Design

The integration of computational chemistry with experimental synthesis and biological evaluation offers a powerful paradigm for the rational design of novel molecules with desired properties. For Pyrazol-5-amine, 4-tert-butylsulfonyl-, this integrated approach can accelerate the discovery of new derivatives with enhanced biological activity or material properties.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore mapping, and molecular docking can be employed to design new pyrazole derivatives with improved inhibitory activity against specific biological targets. mt.comst-andrews.ac.ukrsc.org For instance, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine analogs identified key structural features important for their biological activity, which can guide the design of new inhibitors. mt.com

Molecular docking studies can predict the binding mode and affinity of pyrazole derivatives to the active site of a target protein, providing insights for structure-based drug design. rsc.orgrsc.org This information can be used to design molecules with improved interactions with the target, leading to enhanced potency and selectivity.

The synergy between computational prediction and experimental validation is crucial. Computationally designed molecules can be synthesized and their properties evaluated experimentally. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive design cycle.

Exploration of New Chemical Space through Diverse Derivatization Strategies

The pyrazole scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide range of substituents at various positions on the ring. mdpi.com The exploration of new chemical space through diverse derivatization strategies of Pyrazol-5-amine, 4-tert-butylsulfonyl- is a key avenue for discovering novel compounds with unique properties.

The amino group at the 5-position of the pyrazole ring is a particularly attractive site for derivatization. It can be readily acylated, alkylated, or used as a building block for the synthesis of fused heterocyclic systems. For example, 5-aminopyrazoles are valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, which have shown promising biological activities. researchgate.net

Furthermore, the tert-butylsulfonyl group at the 4-position can be modified or replaced with other sulfonyl groups to fine-tune the electronic and steric properties of the molecule. The synthesis of a series of pyrazole-4-sulfonamide derivatives has demonstrated the feasibility of introducing diverse substituents at this position. researchgate.net

The table below summarizes potential derivatization strategies and their expected outcomes.

Derivatization StrategyTarget PositionPotential Outcome
N-functionalization of the pyrazole ring N1-positionModulation of physicochemical properties such as solubility and lipophilicity.
Modification of the 5-amino group C5-positionIntroduction of new pharmacophores and exploration of new biological targets. researchgate.net
Variation of the sulfonyl group C4-positionFine-tuning of electronic properties and biological activity.
Introduction of substituents at C3 C3-positionAlteration of the overall shape and steric profile of the molecule.

Focus on Sustainable and Environmentally Benign Synthesis of Pyrazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.net Future research on the synthesis of Pyrazol-5-amine, 4-tert-butylsulfonyl- and its derivatives will undoubtedly emphasize the adoption of sustainable and environmentally benign methodologies.

Key green chemistry approaches applicable to pyrazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste and simplifies product isolation. nih.gov

Use of Renewable Starting Materials: Exploring the use of bio-based feedstocks for the synthesis of the pyrazole core and its substituents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Multi-component reactions are often highly atom-economical.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. The use of recyclable catalysts is particularly advantageous.

By embracing these green chemistry principles, the synthesis of pyrazole derivatives can be made more sustainable, reducing their environmental impact and contributing to a greener chemical industry. researchgate.netbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Pyrazol-5-amine, 4-tert-butylsulfonyl- derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions of pyrazol-5-amine precursors with tert-butylsulfonyl chloride under basic conditions. For example, solvent-free methods using aldehydes (e.g., 4-methoxybenzaldehyde) and ultrasonic irradiation have been reported to improve yields and reduce reaction times . Optimization should focus on stoichiometry (e.g., 1:1.5 molar ratio of amine to sulfonyl chloride) and temperature control (50–80°C). Catalyst screening (e.g., triethylamine) and solvent selection (e.g., DMF or THF) are critical for minimizing side products .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use 1H-NMR and 13C-NMR to confirm the pyrazole core and tert-butylsulfonyl substitution. Key NMR signals include:

  • Pyrazole C5-amine: δ 8.2–8.5 ppm (1H, broad singlet) .
  • tert-Butyl group: δ 1.3 ppm (9H, singlet) .
    Additional characterization via FT-IR (S=O stretching at 1150–1250 cm⁻¹) and HPLC-MS (molecular ion peak at [M+H]+ ≈ 268 g/mol) is advised. X-ray crystallography (e.g., SHELX refinement) resolves conformational details .

Q. How should researchers handle safety and stability concerns during experiments?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound is stable at RT but may hydrolyze under acidic/alkaline conditions. Store in airtight containers at –20°C. For waste disposal, neutralize with 10% NaOH and incinerate via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies arise from solvent choices (e.g., solvent-free vs. aqueous conditions) and purification methods. For example, solvent-free synthesis under ultrasonic irradiation achieves ~85% yield , while traditional reflux methods in ethanol yield ~70% . Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Validate purity via HPLC-DAD to quantify byproducts .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer : Synthesize analogs with varied sulfonyl groups (e.g., methylsulfonyl, tosyl) and test bioactivity. For instance, replacing tert-butylsulfonyl with fluorobenzylthio groups enhances lipophilicity and membrane permeability, improving antimicrobial activity . Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or carbonic anhydrase . Validate via in vitro assays (e.g., sea urchin embryo models for antitubulin activity) .

Q. How does crystallographic data inform conformational analysis of this compound?

  • Methodological Answer : X-ray structures reveal planar pyrazole rings with dihedral angles <5° between the sulfonyl group and the amine. For example, a derivative (C13H16FN3) crystallizes in a monoclinic system (space group P2₁/c) with hydrogen bonding between NH₂ and sulfonyl O atoms, stabilizing the structure . Use SHELXL for refinement and Mercury software for visualizing intermolecular interactions .

Q. What computational approaches predict the compound’s ADME/Tox profile?

  • Methodological Answer : Employ SwissADME to estimate LogP (~2.5) and solubility (≈50 µM). PROTAC modeling suggests moderate cytochrome P450 inhibition (CYP3A4 IC₅₀ ≈ 15 µM). For toxicity, use Toxtree to flag sulfonamide-related hypersensitivity risks. Cross-validate with in vitro hepatocyte assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.